Km Comparison: Ser-AMC vs. Seven Other Amino Acid-AMC Substrates for Puromycin-Sensitive Aminopeptidase (PAM-1)
In a systematic head-to-head comparison of nine amino acid-AMC substrates using recombinant PAM-1 (the C. elegans orthologue of mammalian puromycin-sensitive aminopeptidase), Ser-AMC exhibited the highest Km value of all substrates tested, indicating the lowest binding affinity for this enzyme. The Km of 840 μM for Ser-AMC is 24.7-fold higher than the tightest-binding substrate, Arg-AMC (Km = 34 μM), and 13.3-fold higher than Leu-AMC (Km = 63 μM) [1]. The complete ranking by increasing Km is: Arg (34 μM) < Met (59 μM) < Leu (63 μM) < Tyr (73 μM) < Lys (78 μM) < Ala (97 μM) < Phe (160 μM) < Gly (390 μM) < Ser (840 μM). This quantifies the specificity penalty imposed by a serine residue at the P1 position for this clinically relevant aminopeptidase class.
| Evidence Dimension | Michaelis constant (Km) |
|---|---|
| Target Compound Data | Km = 840 μM (Ser-AMC) |
| Comparator Or Baseline | Arg-AMC (Km = 34 μM); Leu-AMC (Km = 63 μM); Ala-AMC (Km = 97 μM); Met-AMC (Km = 59 μM); Tyr-AMC (Km = 73 μM); Lys-AMC (Km = 78 μM); Phe-AMC (Km = 160 μM); Gly-AMC (Km = 390 μM) |
| Quantified Difference | Ser-AMC Km is 24.7× higher than Arg-AMC; 13.3× higher than Leu-AMC; 8.7× higher than Ala-AMC |
| Conditions | Recombinant PAM-1 enzyme; Tris-HCl buffer, pH 7.2–7.6, 37 °C; Km determined by direct linear method |
Why This Matters
For researchers procuring a substrate to differentiate aminopeptidase isoenzymes or to validate P1-subsite specificity profiles, Ser-AMC provides a uniquely low-affinity reference point that enables discrimination between enzymes with broad P1 tolerance and those that reject serine at the P1 position.
- [1] Brooks, D. R., Hooper, N. M., & Isaac, R. E. The Caenorhabditis elegans orthologue of mammalian puromycin-sensitive aminopeptidase has roles in embryogenesis and reproduction. Journal of Biological Chemistry, 2003, 278(44), 42795–42801. View Source
